

Spectroscopic Profile of 3-Methylmorpholine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 3-Methylmorpholine hydrochloride

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This technical guide provides an in-depth overview of the spectroscopic data for **3-Methylmorpholine hydrochloride** ($C_5H_{12}ClNO$), a key intermediate in pharmaceutical synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Data Presentation

The following tables summarize the key spectroscopic data for 3-Methylmorpholine. It is important to note that while comprehensive, publicly available data for the hydrochloride salt is limited, the provided information is based on data for the free base, 3-methylmorpholine, and typical spectroscopic characteristics of similar amine hydrochlorides. The protonation of the nitrogen atom in the hydrochloride salt is expected to induce downfield shifts in the adjacent 1H and ^{13}C NMR signals.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.2-1.4	Doublet	3H	-CH ₃
~2.8-3.2	Multiplet	2H	-CH ₂ -N-
~3.4-3.8	Multiplet	3H	-CH-N- and -CH ₂ -O-
~4.0-4.2	Multiplet	2H	-CH ₂ -O-
~9.5-11.5	Broad Singlet	1H	N ⁺ -H

Solvent: D₂O or DMSO-d₆. The chemical shifts are approximate and can vary based on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Assignment
~18-22	-CH ₃
~45-50	-CH ₂ -N-
~55-60	-CH-N-
~65-70	-CH ₂ -O-
~70-75	-CH ₂ -O-

Solvent: D₂O or DMSO-d₆. The chemical shifts are approximate and can vary based on the solvent and concentration.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2800	Strong	C-H stretch (alkyl)
2700-2250	Broad, Strong	N ⁺ -H stretch (amine salt)
1470-1440	Medium	C-H bend (CH ₂)
1380-1370	Medium	C-H bend (CH ₃)
1150-1050	Strong	C-O-C stretch (ether)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
101	Moderate	[M-HCl] ⁺ (molecular ion of the free base)
100	High	[M-HCl-H] ⁺
86	Moderate	[M-HCl-CH ₃] ⁺
57	High	[C ₃ H ₇ N] ⁺
44	Moderate	[C ₂ H ₆ N] ⁺

Ionization method: Electron Ionization (EI). The fragmentation pattern of the hydrochloride salt will primarily reflect the fragmentation of the free base after the loss of HCl.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-Methylmorpholine hydrochloride** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a 5 mm NMR tube.

- Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR, is used.
- ^1H NMR Acquisition:
 - The sample is placed in the spectrometer's magnet.
 - The magnetic field is shimmed to achieve homogeneity.
 - A standard one-pulse sequence is used to acquire the ^1H NMR spectrum.
 - Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS, though less common in polar solvents).
- ^{13}C NMR Acquisition:
 - A proton-decoupled ^{13}C NMR spectrum is acquired.
 - A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Key parameters include a 30-45° pulse angle, a wider spectral width than for ^1H NMR, and a relaxation delay of 2-10 seconds.
 - The spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation: As a solid, **3-Methylmorpholine hydrochloride** can be prepared for analysis using one of the following methods:
 - KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
 - The prepared sample is placed in the spectrometer's sample compartment.
 - The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
 - The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

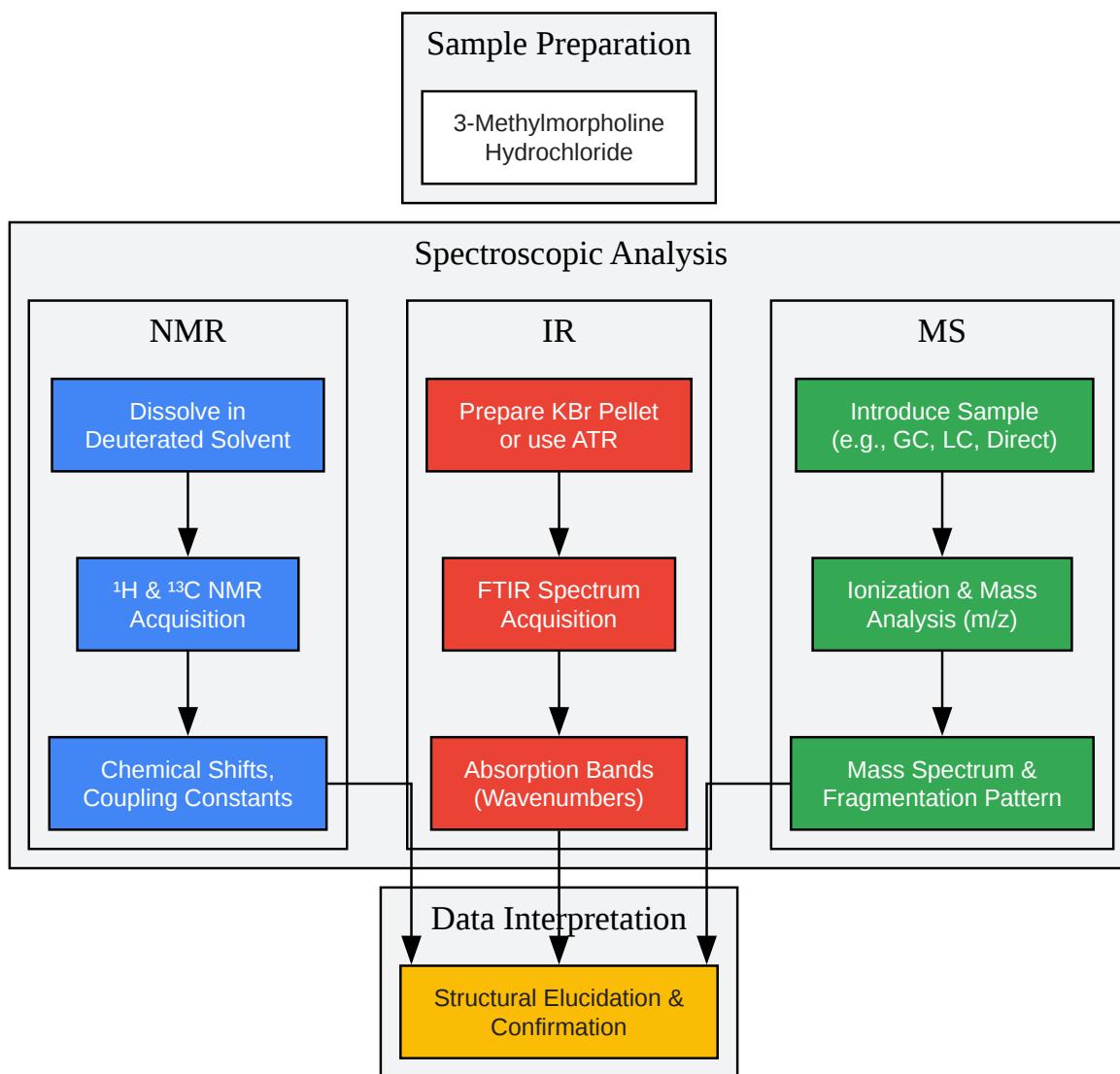
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile upon heating (the free base is volatile). For the hydrochloride salt, a direct infusion or liquid chromatography (LC-MS) approach with electrospray ionization (ESI) is also common.
- Ionization:
 - Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. This method is useful for determining the fragmentation pattern.
 - Electrospray Ionization (ESI): The sample, dissolved in a suitable solvent, is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a softer ionization technique that often yields the protonated molecular ion of the free base.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methylmorpholine hydrochloride**.



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General workflow for spectroscopic analysis.

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